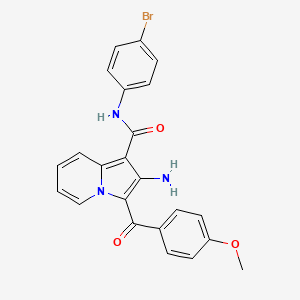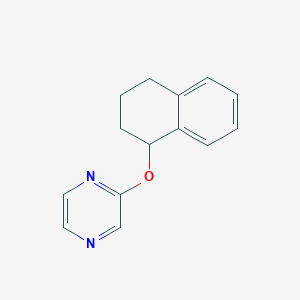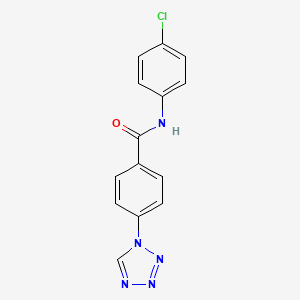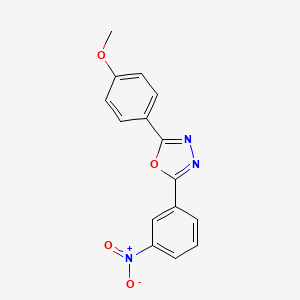
2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide
Descripción general
Descripción
This compound is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their biological activities . The 2-fluorobenzoyl group is a common functional group in organic chemistry and is often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the 2-fluorobenzoyl group. This group is known to influence the conformational structures of molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 2-fluorobenzoyl group and the hydrazinecarbothioamide group. The 2-fluorobenzoyl group is known to be reactive, particularly with bases and nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the 2-fluorobenzoyl group. For example, 2-fluorobenzoyl chloride has a melting point of 4 °C and a boiling point of 90-92 °C/15 mmHg .Aplicaciones Científicas De Investigación
Synthesis of Indazoles
A study by Lukin et al. (2006) developed a practical synthesis method for indazoles through the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. This approach effectively avoids competitive reactions and provides a new pathway for indazole synthesis, suggesting the utility of related compounds in the synthesis of indazole derivatives with potential pharmaceutical applications (Lukin, Hsu, Fernando, & Leanna, 2006).
Antitumor Agents
Al-Hussain (2020) reported the synthesis of novel bi-thiazoles with antitumor properties by reacting a related hydrazinecarbothioamide derivative with various hydrazonoyl chloride derivatives. The compounds demonstrated promising activities against human hepatocellular carcinoma, indicating their potential as antitumor agents (Al-Hussain, 2020).
Antimicrobial and Anticancer Properties
A study by Al-Mutabagani et al. (2021) synthesized thiazolyl-ethylidene hydrazino-thiazole derivatives, investigating their antimicrobial and anticancer properties. These compounds showed efficacy against several bacteria and cancer cell lines, highlighting the potential of hydrazinecarbothioamide derivatives in developing new antimicrobial and anticancer drugs (Al-Mutabagani et al., 2021).
Synthesis of Benzimidazole Derivatives
Ubeid, Thabet, and Abu Shuheil (2021) described the synthesis of benzimidazole derivatives starting from 4-fluorobenzaldehyde, leading to compounds with potential applications in medicinal chemistry, especially in the development of new therapeutic agents (Ubeid, Thabet, & Abu Shuheil, 2021).
Hydrazine Detection
Chen et al. (2017) constructed a novel "turn-on" fluorescent probe for the detection of hydrazine, an important industrial chemical. The probe, based on the electron donor-acceptor mechanism, offers high sensitivity and selectivity, potentially applicable in environmental monitoring and safety assessments (Chen et al., 2017).
Safety and Hazards
As with any chemical compound, handling “2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide” would require proper safety precautions. Based on the safety data for 2-fluorobenzoyl chloride, it is advisable to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-[(2-fluorobenzoyl)amino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3OS/c1-11-9(15)13-12-8(14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14)(H2,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNMAWSUCYXCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2657671.png)
![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)






![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate](/img/structure/B2657687.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2657690.png)
![Tert-butyl N-[(3S,4R)-4-(4-aminopyrazol-1-yl)oxolan-3-yl]carbamate](/img/structure/B2657691.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2657693.png)
![2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2657694.png)
